Phosphorylation-Dependent Abrogation of STAT3 DNA-Binding Activity
The core peptide motif of STAT3-IN-21, PYLKTK, is incapable of decreasing STAT3 DNA-binding activity in nuclear extracts, in direct contrast to the phosphorylated PY*LKTK motif present in the active inhibitor [1]. This provides the foundational mechanism for its use as a negative control.
| Evidence Dimension | Effect on active Stat3 DNA-binding activity in nuclear extracts |
|---|---|
| Target Compound Data | No significant reduction in Stat3 DNA-binding levels (PYLKTK motif) |
| Comparator Or Baseline | Phosphorylated peptide PY*LKTK (active motif in STAT3-IN-24) |
| Quantified Difference | PY*LKTK demonstrates significant disruption, whereas PYLKTK does not (quantified as reduction from baseline in gel shift assay) |
| Conditions | In vitro gel shift assay using human nuclear extracts [1] |
Why This Matters
Defines the absolute structural requirement for phosphate-dependent SH2 binding, making STAT3-IN-21 the only valid in-class control to validate that any biological response is target-specific.
- [1] Turkson, J., et al. (2001). Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation. J. Biol. Chem., 276(48), 45443-45455. View Source
